3,3-Dimethyl-2'-methoxybutyrophenone
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Overview
Description
3,3-Dimethyl-2’-methoxybutyrophenone: is an organic compound with the molecular formula C13H18O2. It is a ketone derivative characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the butyrophenone backbone. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, anisole) and an acyl chloride (such as 3,3-dimethylbutyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 3,3-Dimethyl-2’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-2’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the original compound.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-2’-methoxybutyrophenone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, 3,3-Dimethyl-2’-methoxybutyrophenone is used in the manufacture of fine chemicals, fragrances, and flavoring agents. Its unique structural features make it a valuable component in the formulation of various products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2’-methoxybutyrophenone depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
3,3-Dimethylbutyrophenone: Lacks the methoxy group, resulting in different reactivity and applications.
2’-Methoxyacetophenone: Contains a methoxy group but has a different carbonyl position, affecting its chemical behavior.
3,3-Dimethyl-4’-methoxybutyrophenone: Similar structure but with variations in the position of substituents.
Uniqueness: 3,3-Dimethyl-2’-methoxybutyrophenone is unique due to the combination of its methoxy group and the 3,3-dimethylbutyrophenone backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGIIBWFANJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591340 |
Source
|
Record name | 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-14-2 |
Source
|
Record name | 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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